molecular formula C17H13N3O3 B2874462 1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 338414-71-4

1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2874462
CAS No.: 338414-71-4
M. Wt: 307.309
InChI Key: KUFYABPIMVVESQ-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C17H13N3O3 and its molecular weight is 307.309. The purity is usually 95%.
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Scientific Research Applications

Double Bond Migration in N-allylic Systems

Research has explored the isomerization of N-allyl compounds, including amines, imines (like "1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one"), amides, and nitrogen-heterocycles, to their corresponding N-(1-propenyl) compounds catalyzed by transition metal complexes. This process is crucial for the selective synthesis of enamines, enamides, and azadienes, demonstrating the importance of N-allyl compounds in synthetic chemistry (Krompiec et al., 2008).

Lignin Macromolecular Configuration and Assembly

Although not directly related to the specific compound , studies on the biosynthesis of allyl/propenyl phenol and lignan provide insights into the intricate biochemical processes involving similar structural motifs. These processes highlight the synthetic pathways leading to complex natural products and their potential industrial and therapeutic applications (Davin et al., 2008).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including those based on nitrophenyl derivatives, showcases the strategic application of light-sensitive compounds in synthetic chemistry. These methods offer controlled activation or release of functional groups, beneficial in developing photoswitchable molecules and materials (Amit et al., 1974).

Nitrated Phenols in the Atmosphere

Research on atmospheric nitrophenols, including 3-nitrophenyl derivatives, highlights their formation via combustion and atmospheric reactions. Understanding the environmental impact and reactivity of such compounds is crucial for assessing their role in air pollution and potential as atmospheric markers (Harrison et al., 2005).

Indole Synthesis

While "this compound" itself is an indole derivative, studies on indole synthesis provide a broader context for the chemical synthesis and functionalization of indole and its derivatives. These methodologies are fundamental in pharmaceuticals, agrochemicals, and organic materials, demonstrating the versatility and importance of indole chemistry (Taber & Tirunahari, 2011).

Properties

IUPAC Name

3-(3-nitrophenyl)imino-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-2-10-19-15-9-4-3-8-14(15)16(17(19)21)18-12-6-5-7-13(11-12)20(22)23/h2-9,11H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFYABPIMVVESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=NC3=CC(=CC=C3)[N+](=O)[O-])C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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